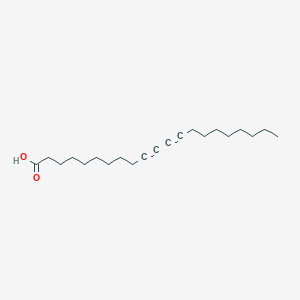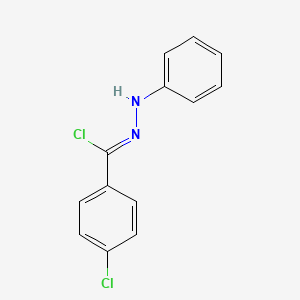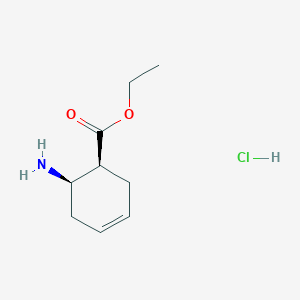![molecular formula C12H21NO10 B13828796 Methyl 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-Alpha-D-Galacto-Non-2-Ulopyranosidonic Acid](/img/structure/B13828796.png)
Methyl 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-Alpha-D-Galacto-Non-2-Ulopyranosidonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid is a complex organic compound with significant interest in various scientific fields. This compound is a derivative of neuraminic acid, which is a key component in many biological processes, particularly in the formation of glycoproteins and glycolipids. The unique structure of N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid makes it a valuable subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid typically involves multiple steps, starting from neuraminic acid. The process includes the methylation of the hydroxyl group at the 2-position and the introduction of a hydroxyacetyl group at the nitrogen atom. Common reagents used in these reactions include methyl iodide for methylation and hydroxyacetyl chloride for the introduction of the hydroxyacetyl group. The reactions are usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid often involves the use of biotechnological methods, such as enzymatic synthesis, to achieve high yields and purity. Enzymes like sialyltransferases are employed to catalyze the specific modifications required to produce the compound. These methods are preferred due to their efficiency and the ability to produce the compound on a large scale with minimal environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes, such as cell signaling and adhesion.
Medicine: Research focuses on its potential therapeutic applications, including its use in drug delivery systems and as a biomarker for certain diseases.
Industry: The compound is used in the production of pharmaceuticals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyacetyl group can form hydrogen bonds with these targets, influencing their activity and function. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other derivatives of neuraminic acid, such as N-acetylneuraminic acid and N-glycolylneuraminic acid. These compounds share structural similarities but differ in their functional groups and biological activities.
Uniqueness
N-(Hydroxyacetyl)-2-O-methyl-alpha-neuraminic acid is unique due to its specific modifications, which confer distinct chemical and biological properties. Its hydroxyacetyl group and methylation at the 2-position differentiate it from other neuraminic acid derivatives, making it a subject of interest for targeted research and applications.
Propiedades
Fórmula molecular |
C12H21NO10 |
|---|---|
Peso molecular |
339.30 g/mol |
Nombre IUPAC |
(2R,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO10/c1-22-12(11(20)21)2-5(16)8(13-7(18)4-15)10(23-12)9(19)6(17)3-14/h5-6,8-10,14-17,19H,2-4H2,1H3,(H,13,18)(H,20,21)/t5-,6+,8+,9+,10+,12+/m0/s1 |
Clave InChI |
NFUCYHODBBSMAK-BLMTXZDNSA-N |
SMILES isomérico |
CO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O |
SMILES canónico |
COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)CO)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


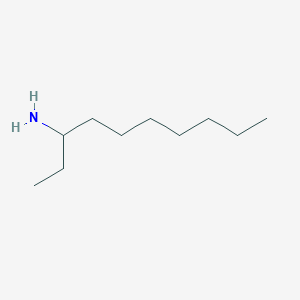
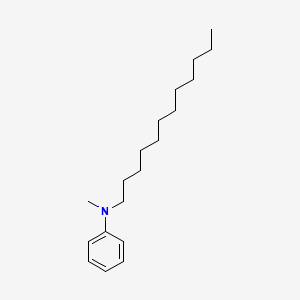
![2-(2-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13828723.png)

![N'-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide](/img/structure/B13828739.png)
![(2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13828747.png)
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13828754.png)

